1-Bromo-3-ethoxy-2-fluorobenzene
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Overview
Description
1-Bromo-3-ethoxy-2-fluorobenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, ethoxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethoxy-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 3-ethoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The ethoxy and fluorine groups can direct further substitution reactions to specific positions on the benzene ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted derivatives depending on the nucleophile used.
- Nitro or sulfonic acid derivatives from electrophilic aromatic substitution.
- Quinones or hydro derivatives from oxidation or reduction reactions .
Scientific Research Applications
1-Bromo-3-ethoxy-2-fluorobenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-ethoxy-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In electrophilic aromatic substitution, the ethoxy and fluorine groups influence the reactivity and orientation of the benzene ring towards electrophiles .
Comparison with Similar Compounds
- 1-Bromo-2-ethoxy-3-fluorobenzene
- 1-Bromo-3-fluorobenzene
- 3-Bromo-1-fluorobenzene
Comparison: 1-Bromo-3-ethoxy-2-fluorobenzene is unique due to the presence of both ethoxy and fluorine groups, which influence its reactivity and chemical behavior. Compared to 1-Bromo-3-fluorobenzene, the additional ethoxy group in this compound provides different electronic and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-3-ethoxy-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPLQFAZCPTXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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